Authored for Researchers, Scientists, and Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (6-hydroxyhexyl)triphenylphosphonium Bromide: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of (6-hydroxyhexyl)triphenylphosphonium bromide, a versatile phosphonium salt with significant applications in synthetic organic chemistry and the burgeoning field of mitochondrial-targeted therapeutics. As a key synthetic intermediate, its utility extends from classic olefination reactions to the sophisticated design of drug delivery systems. This document will delve into its core chemical properties, spectroscopic signature, synthesis protocols, and critical applications, offering field-proven insights for laboratory and development settings.
Core Chemical Identity and Physicochemical Properties
(6-hydroxyhexyl)triphenylphosphonium bromide is a quaternary phosphonium salt characterized by a triphenylphosphine core, a six-carbon aliphatic chain terminating in a hydroxyl group, and a bromide counter-ion. The lipophilic nature of the triphenylphosphonium (TPP+) cation, combined with the reactive hydroxyl handle, makes it a molecule of dual utility.
The key properties are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 68760-65-6 | [1][2][3] |
| Molecular Formula | C₂₄H₂₈BrOP | [1][2] |
| Molecular Weight | 443.36 g/mol | [1][2][3] |
| IUPAC Name | (6-hydroxyhexyl)(triphenyl)phosphonium bromide | [2] |
| Physical Form | White solid / powder | [2][4] |
| Purity | Typically ≥95% | [2] |
| SMILES | OCCCCCC(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | [1] |
| InChI Key | ZWTJFZNHSTYUCD-UHFFFAOYSA-M | [2] |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | [1] |
| logP (Computational) | 1.5372 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 9 | [1] |
Molecular Structure and Spectroscopic Analysis
The structural features of (6-hydroxyhexyl)triphenylphosphonium bromide dictate its reactivity and its spectroscopic fingerprint. Understanding its expected spectral output is critical for reaction monitoring and quality control.
Caption: Chemical structure of (6-hydroxyhexyl)triphenylphosphonium bromide.
Expected Spectroscopic Data
| Spectroscopy | Feature | Expected Chemical Shift / Frequency | Rationale |
| ¹H NMR | Aromatic Protons (PPh₃) | δ 7.6 - 7.9 ppm (m, 15H) | Protons on the three phenyl rings attached to the electron-withdrawing phosphonium center. |
| Methylene Protons (-CH₂-P⁺) | δ 3.6 - 3.9 ppm (m, 2H) | Alpha-protons are deshielded by the adjacent P⁺ atom and will show coupling to ³¹P. | |
| Methylene Protons (-CH₂-OH) | δ 3.5 - 3.7 ppm (t, 2H) | Deshielded by the adjacent oxygen atom. | |
| Methylene Protons (Alkyl Chain) | δ 1.4 - 1.8 ppm (m, 8H) | Protons of the four internal methylene groups of the hexyl chain. | |
| Hydroxyl Proton (-OH) | Variable (s, 1H) | Chemical shift is concentration and solvent dependent; may exchange with D₂O. | |
| ¹³C NMR | Aromatic Carbons (ipso) | δ 117 - 119 ppm (d, J~85-95 Hz) | Carbon directly attached to phosphorus, split by one-bond coupling. |
| Aromatic Carbons (o, m, p) | δ 130 - 136 ppm | Remaining aromatic carbons. | |
| Methylene Carbon (-CH₂-P⁺) | δ 22 - 24 ppm (d, J~50-60 Hz) | Alpha-carbon coupled to phosphorus. | |
| Methylene Carbon (-CH₂-OH) | δ ~62 ppm | Carbon attached to the hydroxyl group. | |
| Methylene Carbons (Alkyl Chain) | δ 25 - 33 ppm | Remaining aliphatic carbons. | |
| FT-IR | O-H Stretch | 3200 - 3500 cm⁻¹ (broad) | Characteristic of the hydroxyl group hydrogen bonding. |
| Aromatic C-H Stretch | 3050 - 3100 cm⁻¹ (sharp) | Stretching vibrations of C-H bonds on the phenyl rings. | |
| Aliphatic C-H Stretch | 2850 - 2960 cm⁻¹ (medium) | Stretching vibrations of C-H bonds on the hexyl chain. | |
| Aromatic C=C Bending | 1435 - 1445 cm⁻¹ (strong) | P-Ph vibration, characteristic of triphenylphosphine moiety. | |
| Mass Spec (ESI+) | Cation Peak | m/z 363.2 | Corresponds to the [M-Br]⁺ cation, C₂₄H₂₈OP⁺. |
Synthesis and Purification Protocol
The synthesis of (6-hydroxyhexyl)triphenylphosphonium bromide is a straightforward nucleophilic substitution (Sₙ2) reaction.[7][8] The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of an alkyl halide, displacing the bromide ion.
Caption: General workflow for the synthesis of the target phosphonium salt.
Experimental Protocol
Causality: Acetonitrile or a similar polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 mechanism. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The product precipitates upon cooling or addition of a non-polar solvent due to its ionic nature and lower solubility compared to the starting materials.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine triphenylphosphine (1.0 eq) and 6-bromohexan-1-ol (1.05 eq).
-
Solvent Addition : Add a suitable solvent, such as acetonitrile or toluene, to achieve a concentration of approximately 0.5-1.0 M.
-
Heating : Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress can be monitored by TLC or ¹H NMR by observing the disappearance of the triphenylphosphine spot/signal.
-
Product Isolation : Allow the mixture to cool to room temperature. The phosphonium salt product will often precipitate as a white solid. If it remains dissolved or as an oil, add a non-polar solvent like diethyl ether or hexane dropwise with vigorous stirring to induce precipitation.[9]
-
Purification : Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove any unreacted triphenylphosphine and 6-bromohexan-1-ol.
-
Drying : Dry the purified white solid under vacuum to yield (6-hydroxyhexyl)triphenylphosphonium bromide. The purity should be assessed by NMR.
Core Applications in Research and Development
A. The Wittig Reaction: A Cornerstone of Alkene Synthesis
The primary application of many phosphonium salts is as precursors to phosphonium ylides (or Wittig reagents) for the Wittig reaction.[7][10] This reaction is invaluable for its reliable and stereoselective formation of carbon-carbon double bonds by reacting an ylide with an aldehyde or ketone.
Caption: Logical workflow of the Wittig reaction using a phosphonium salt precursor.
Protocol for In Situ Ylide Generation and Wittig Reaction
Trustworthiness: This protocol is self-validating. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange). The reaction's endpoint is confirmed by the disappearance of the aldehyde/ketone starting material and the formation of the highly stable, often precipitating, triphenylphosphine oxide byproduct, which drives the reaction to completion.[11]
-
Drying : Thoroughly dry the (6-hydroxyhexyl)triphenylphosphonium bromide under high vacuum to remove residual water, which would quench the strong base.
-
Suspension : Suspend the dried phosphonium salt (1.1 eq) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., Argon or Nitrogen).
-
Ylide Formation : Cool the suspension to 0 °C or -78 °C. Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq), dropwise. Stir the mixture for 30-60 minutes to allow for complete deprotonation, forming the ylide.
-
Carbonyl Addition : Slowly add a solution of the desired aldehyde or ketone (1.0 eq) in the same anhydrous solvent to the ylide mixture.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-12 hours until TLC analysis indicates complete consumption of the limiting reagent.
-
Workup and Purification : Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then washed, dried, and concentrated. The final alkene product is purified from the triphenylphosphine oxide byproduct using column chromatography.
B. Mitochondrial Targeting in Drug Development
The delocalized positive charge and lipophilic nature of the TPP+ cation enable it to cross biological membranes and accumulate within mitochondria, driven by the large negative mitochondrial membrane potential. This property is exploited to deliver therapeutic agents specifically to this organelle.[12]
The terminal hydroxyl group on (6-hydroxyhexyl)triphenylphosphonium bromide is a key functional handle. It allows for the covalent attachment of a wide range of active pharmaceutical ingredients (APIs)—such as antioxidants, anti-cancer agents, or imaging probes—via ester, ether, or other linkages. This conjugation creates a "mito-tropic" prodrug that can selectively target mitochondrial dysfunction, a hallmark of numerous diseases including cancer, neurodegenerative disorders, and metabolic syndromes.[12]
Caption: Conceptual diagram of drug conjugation and mitochondrial targeting.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the stability of the reagent and the safety of laboratory personnel.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[2] |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[2] |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | May cause respiratory irritation[4] |
-
Handling : Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.[4] Wash hands thoroughly after handling.[4][13]
-
Storage : This compound is hygroscopic.[4][13] Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) to prevent moisture absorption and degradation. For long-term stability, store in a cool, dry, and dark place, with refrigeration (e.g., 4 °C) being optimal.[1]
Conclusion
(6-hydroxyhexyl)triphenylphosphonium bromide stands out as a highly valuable and versatile chemical entity. Its fundamental role as a Wittig reagent precursor provides a reliable pathway for alkene synthesis, a critical transformation in organic chemistry. Furthermore, its TPP+ moiety offers a validated strategy for targeting mitochondria, opening up extensive possibilities in drug delivery and the development of novel therapeutics. The presence of a terminal hydroxyl group provides a convenient point of attachment, making it an ideal building block for researchers at the interface of chemistry, biology, and medicine. A thorough understanding of its properties, synthesis, and handling is essential for harnessing its full potential in both academic and industrial research.
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